molecular formula C11H11FN4O2 B2554361 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid CAS No. 384859-48-7

4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid

Cat. No.: B2554361
CAS No.: 384859-48-7
M. Wt: 250.233
InChI Key: QWCJMBUMFWOOPS-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid (CAS 384859-48-7) is a chemical compound with a molecular formula of C 11 H 11 FN 4 O 2 and a molecular weight of approximately 250.23 g/mol . This butanoic acid derivative features a fluorophenyl-substituted tetrazole ring system, which is of significant interest in medicinal chemistry and drug discovery. The compound serves as a key synthetic intermediate and a valuable scaffold for the development of novel kinase inhibitors . Research indicates that structurally related compounds demonstrate potent activity as kinase inhibitors, showing promise for the treatment of various diseases, including cancer . Its specific molecular architecture makes it a versatile building block for constructing more complex molecules targeted at protein kinases, such as the Transforming Growth Factor Beta (TGF-β) receptors . Handling and Safety: This product is intended for Research Use Only and is not intended for human or animal use . It is classified as harmful and may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive hazard and handling information .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c12-9-5-3-8(4-6-9)11-13-15-16(14-11)7-1-2-10(17)18/h3-6H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCJMBUMFWOOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a using a boronic acid derivative and a halogenated precursor.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the tetrazole-fluorophenyl intermediate with a butanoic acid derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale optimization of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or azide derivatives.

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that derivatives of compounds containing the tetrazole group exhibit significant antimicrobial properties. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially improving its interaction with microbial membranes.

Table 1: Summary of Antimicrobial Activities

MicroorganismActivity ObservedReference
Staphylococcus aureusEffective inhibition
Escherichia coliEffective inhibition

Case Study on Antimicrobial Effects
A study demonstrated that modifications at the phenyl ring significantly influenced activity, with fluorine substitution enhancing antibacterial potency against Staphylococcus aureus and Escherichia coli.

2. Anticancer Activity
The compound's structural features suggest potential for selective cytotoxicity against cancer cell lines.

Table 2: Summary of Cytotoxicity Studies

Cell LineConcentration (µM)Viability Reduction (%)Reference
HeLa5070

Case Study on Cytotoxicity
In a recent investigation, a derivative of this compound resulted in a significant reduction in cell viability in HeLa cells, indicating promising potential for further development as an anticancer agent.

3. Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK. Inhibition of this pathway may provide therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings and Insights

The biological activity of 4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid is underpinned by its structural features that facilitate interaction with biological targets:

  • Fluorine Substitution: Enhances binding affinity to target proteins.
  • Tetrazole Ring: Contributes to increased stability and bioavailability.
  • Structure-Activity Relationship (SAR) Studies: Ongoing research aims to optimize these compounds to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural features and properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups LogP* (Predicted)
4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid C₁₁H₁₀FN₄O₂ 257.22 4-Fluorophenyl Tetrazole, Butanoic Acid 2.1
4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid C₁₂H₁₂N₄O₄ 276.25 1,3-Benzodioxol-5-yl Tetrazole, Butanoic Acid 1.5
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid C₁₅H₁₆ClN₃O₃S 353.82 2-Chloro-4-propylphenyl Oxadiazole, Thioether, Butanoic Acid 3.8
USP Bendamustine Related Compound D RS C₁₄H₁₈ClN₃O₂ 295.77 Benzyl, Chloroethyl Benzimidazole, Butanoic Acid 2.9

*LogP values estimated using fragment-based methods.

Key Observations:

  • Tetrazole vs. Oxadiazole/Benzimidazole Cores : The tetrazole in the target compound offers higher polarity and hydrogen-bonding capacity compared to oxadiazoles (e.g., ), which may reduce passive diffusion but improve solubility. Benzimidazoles (e.g., Bendamustine derivatives) exhibit planar aromatic systems, favoring DNA intercalation in therapeutic contexts .
  • Substituent Effects: The 4-fluorophenyl group in the target compound increases lipophilicity relative to the benzodioxol-substituted tetrazole analog (), which has two additional oxygen atoms enhancing polarity.

Biological Activity

4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid is a chemical compound notable for its unique structure, which includes a fluorophenyl group, a tetrazole ring, and a butanoic acid moiety. Its molecular formula is C11H11FN4O2, and it has been the subject of various studies due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways related to cell proliferation, apoptosis, and inflammation.
  • Pathways Involved : It has been suggested that this compound could potentially affect pathways involved in cancer progression and inflammatory responses, making it a candidate for further pharmacological exploration.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation in various models.
  • Antitumor Effects : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

  • In vitro Studies : Initial in vitro studies demonstrated that derivatives of tetrazole compounds can inhibit specific enzymes involved in cancer cell proliferation. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity and receptor affinity.
  • Animal Models : In animal models of inflammation, compounds structurally related to this compound have shown promising results in reducing symptoms associated with inflammatory diseases.
  • Chemical Synthesis and Derivatives : The synthesis of this compound often involves creating a tetrazole ring through reactions involving azides and nitriles. Variations in the synthesis process can lead to different biological activities, indicating the importance of structural modifications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Features
4-(4-Fluorophenyl)butanoic acidLacks tetrazole ringModerate anti-inflammatorySimpler structure
5-(4-Fluorophenyl)-2H-tetrazoleContains tetrazole ringPotential anticancerFocus on receptor binding

Uniqueness of this compound

This compound's unique combination of functional groups contributes to its distinct chemical and biological properties. The integration of the tetrazole ring enhances its potential as a pharmaceutical agent compared to simpler carboxylic acid derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 4-[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]butanoic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling a fluorophenyl-substituted tetrazole with a butanoic acid derivative. A widely used approach starts with ester-protected intermediates (e.g., methyl or tert-butyl esters) to avoid premature acid deprotonation. For example, methyl 4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoate can be hydrolyzed under acidic or basic conditions to yield the target acid . Intermediates are characterized via:

  • 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing tetrazole tautomers or fluorophenyl protons) .
  • HRMS : For precise molecular weight validation .
  • HPLC : To assess purity (>95% is standard for research-grade compounds) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • Multinuclear NMR :
    • 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and aliphatic chain protons (δ 2.5–3.5 ppm for CH2 near tetrazole) .
    • 19F NMR : Confirms fluorophenyl substitution (δ -110 to -115 ppm for para-fluorine) .
  • FTIR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and tetrazole C=N vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation (see Advanced FAQ 5) .

Advanced: How can researchers optimize the synthesis of this compound when encountering low yields in the hydrolysis step?

Methodological Answer:
Low yields during ester-to-acid hydrolysis may arise from incomplete reaction or side-product formation. Optimization strategies include:

  • Reagent Selection : Use LiOH/THF/water for milder hydrolysis conditions compared to HCl/MeOH, reducing side reactions .
  • Temperature Control : Maintain 0–25°C to prevent tetrazole ring decomposition .
  • Protecting Group Alternatives : Substitute methyl esters with tert-butyl esters, which hydrolyze more cleanly under acidic conditions (e.g., TFA/DCM) .
  • Catalytic Methods : Explore enzymatic or metal-catalyzed hydrolysis for regioselectivity .

Advanced: What strategies are recommended for resolving contradictory NMR data in fluorophenyl-containing compounds?

Methodological Answer:
Contradictions often stem from tautomerism (e.g., 1H- vs. 2H-tetrazole) or dynamic effects. Address these via:

  • Variable Temperature (VT) NMR : Freeze out tautomeric interconversion (e.g., at −40°C) to resolve split peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing fluorophenyl protons from tetrazole protons) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-amino-2-(4-fluorophenyl)butanoic acid) to validate shifts .

Advanced: How can X-ray crystallography using SHELX software aid in the structural elucidation of tetrazole derivatives?

Methodological Answer:
SHELX programs are critical for:

  • Structure Solution : SHELXD identifies heavy atoms (e.g., fluorine) via dual-space methods, while SHELXE refines phases for light atoms .
  • Refinement with SHELXL : Handles high-resolution data to model disorder (e.g., tetrazole ring puckering) and anisotropic displacement parameters for fluorine atoms .
  • Validation : Use the CIF check report to ensure geometric plausibility (e.g., bond lengths: C-F ~1.35 Å, C-N in tetrazole ~1.30–1.33 Å) .

Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:
The electron-withdrawing fluorine atom:

  • Directs Electrophilic Substitution : Para-fluorine deactivates the phenyl ring, favoring meta-substitution in further reactions (e.g., nitration) .
  • Enhances Stability : Reduces oxidation susceptibility in the phenyl ring during harsh conditions (e.g., ozonolysis) .
  • Modifies pKa : The carboxylic acid’s pKa increases slightly (~4.5–5.0) compared to non-fluorinated analogs due to inductive effects .

Advanced: What computational methods are recommended to predict the biological activity of this compound?

Methodological Answer:
Combine:

  • Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., angiotensin II receptors, as seen in tetrazole-based drugs like valsartan) .
  • QSAR Modeling : Use descriptors like logP (predicted ~2.5), polar surface area (~90 Ų), and H-bond donors/acceptors to predict bioavailability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomeric preferences (1H- vs. 2H-tetrazole) .

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